molecular formula C20H26N2O B6103300 N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide

N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide

Katalognummer B6103300
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: UAEGKVBVESDSCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Wirkmechanismus

N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide works by inhibiting GABA aminotransferase, the enzyme responsible for the breakdown of GABA. By increasing the levels of GABA in the brain, this compound enhances GABAergic neurotransmission, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in a range of potential physiological effects, including anticonvulsant, anxiolytic, and analgesic effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential use in the treatment of substance use disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide is its high selectivity for GABA aminotransferase, which minimizes off-target effects and potential toxicity. However, this compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, the high potency of this compound may make it difficult to achieve optimal dosing in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide. One area of interest is the potential use of this compound in the treatment of substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further studies are needed to investigate the potential long-term effects of this compound on GABAergic neurotransmission and overall brain function.

Synthesemethoden

N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide can be synthesized through a multi-step process involving the reaction of several chemical intermediates. One commonly used method involves the condensation of 4-ethynylbenzaldehyde with piperidine, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with cyclopropylcarbonyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, suggesting potential use in the treatment of epilepsy, anxiety disorders, and chronic pain. This compound has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.

Eigenschaften

IUPAC Name

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-2-16-5-7-18(8-6-16)15-22-13-3-4-17(14-22)9-12-20(23)21-19-10-11-19/h1,5-8,17,19H,3-4,9-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEGKVBVESDSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCCC(C2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.